molecular formula C5H6BrN3O2 B3246421 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid CAS No. 1781890-36-5

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Cat. No. B3246421
CAS RN: 1781890-36-5
M. Wt: 220.02 g/mol
InChI Key: YQRDSIXXUXQBBW-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

Scientific Research Applications

Synthesis of Insecticides and Antifungal Agents

Development of Medicinal Compounds

This chemical is instrumental in creating medicinal compounds. For instance, it has been used in synthesizing 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, evaluated for their analgesic and anti-inflammatory activities, with promising results suggesting potential therapeutic applications (P. D. Gokulan et al., 2012).

Role in Corrosion Inhibition

Interestingly, pyrazole derivatives, including those related to 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid, have been studied as corrosion inhibitors for steel in acidic environments. This application demonstrates the compound's potential in industrial applications, especially in protecting metal surfaces against corrosion (L. Herrag et al., 2007).

Synthesis of Coordination Complexes

This compound is also significant in synthesizing coordination complexes, as evidenced in a study involving the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives, leading to mononuclear chelate complexes. Such studies open avenues for exploring new materials and applications in chemistry and materials science (S. Radi et al., 2015).

properties

IUPAC Name

3-amino-5-bromo-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(6)2(5(10)11)4(7)8-9/h1H3,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRDSIXXUXQBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
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3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
Reactant of Route 3
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

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